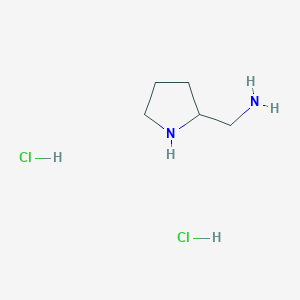

2-(Aminomethyl)pyrrolidine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

Mass Spectrometry

- ESI-MS (positive mode) : m/z 173.08 [M+H]⁺, consistent with the molecular formula C₅H₁₄Cl₂N₂.

- Fragmentation patterns include loss of HCl (m/z 137.10) and cleavage of the pyrrolidine ring (m/z 86.04).

These spectral signatures are critical for structural validation and purity assessment in synthetic workflows.

Propriétés

IUPAC Name |

pyrrolidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720954 | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-92-4 | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and ammonium chloride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

2-(Aminomethyl)pyrrolidine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Based on structural alignment algorithms, the following compounds exhibit high similarity to 2-(Aminomethyl)pyrrolidine dihydrochloride (similarity scores provided in parentheses):

(S)-(1-Methylpyrrolidin-2-yl)methanamine Dihydrochloride (CAS 219320-28-2; similarity: 0.92): Features a methyl group at the pyrrolidine ring’s nitrogen atom, enhancing steric hindrance and altering solubility compared to the parent compound .

2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1; similarity: 0.88): The ethyl substituent on the pyrrolidine ring modifies electronic properties, influencing reactivity in coupling reactions .

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 6149-92-4 | C₅H₁₃N₂Cl₂ | 183.08 (calculated) | Not reported | Unsubstituted pyrrolidine, dihydrochloride |

| (S)-(1-Methylpyrrolidin-2-yl)methanamine Dihydrochloride | 219320-28-2 | C₆H₁₅N₂Cl₂ | 197.11 (calculated) | Not reported | N-methyl substitution |

| 1-Aminopyrrolidin-2-one Hydrochloride | 20386-22-5 | C₄H₈N₂O·HCl | 136.58 | 227 | Pyrrolidinone ring, monohydrochloride |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride | 27594-60-1 | C₁₃H₁₇NO₂·HCl | 255.7 | Not reported | Ester functional group, phenyl ring |

Notes:

- The pyrrolidinone derivative (CAS 20386-22-5) exhibits a significantly higher melting point (227°C) due to increased hydrogen bonding from the ketone group .

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1) is supplied as a crystalline solid with ≥98% purity and long-term stability at -20°C, suggesting similar storage requirements for this compound .

Functional and Application Differences

- Bioactivity : Pyridoxamine dihydrochloride (CAS 524-36-7), a vitamin B6 analog, shares the dihydrochloride salt form but differs in application, being used in metabolic studies rather than as a synthetic intermediate .

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochloride or freebase forms, critical for in vitro assays .

Stability and Handling

- Storage: Compounds like methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride are stable for ≥5 years at -20°C, implying that this compound may require similar低温 storage to prevent degradation .

- Environmental Control: Spills of dihydrochloride salts must be contained to avoid drainage contamination, as noted for fluoropyridine analogs .

Activité Biologique

2-(Aminomethyl)pyrrolidine dihydrochloride, with the CAS number 6149-92-4, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H12Cl2N2

- Molecular Weight : 175.07 g/mol

- Structure : The compound consists of a pyrrolidine ring with an aminomethyl group attached, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes related to cancer progression and inflammation.

- Receptor Modulation : The amine group can interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Activity : The structural components may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Properties

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a review highlighted that similar structures showed high potency against various cancer cell lines:

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D (Breast Cancer) | 90.47% | |

| SK-MEL-5 (Melanoma) | 84.32% | |

| MDA-MB-468 (Breast) | 84.83% | |

| HCT116 (Colon Cancer) | IC50 = 0.67 µM |

The mechanism involves apoptosis induction and cell cycle arrest, particularly through the activation of p53 pathways and caspase cascades, which are critical for programmed cell death.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens. For example:

- Staphylococcus aureus : Compounds similar to 2-(aminomethyl)pyrrolidine showed MIC values significantly lower than traditional antibiotics, indicating strong antibacterial potential .

- Antifungal Activity : Some studies suggest efficacy against fungi, although specific data for this compound is limited.

Case Studies

Several case studies have documented the efficacy of pyrrolidine derivatives:

- Cancer Treatment : A study on a series of pyrrolidine derivatives revealed sub-micromolar IC50 values against prostate and colon cancer cell lines, demonstrating their potential as effective anticancer agents.

- Antimicrobial Efficacy : Research indicated that modifications in the pyrrolidine structure enhanced both anticancer and antimicrobial properties compared to conventional agents like doxorubicin .

- Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-(Aminomethyl)pyrrolidine dihydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2-(chloromethyl)pyrrolidine with ammonia or ammonium salts. Key steps include:

- Reagents/Conditions: Use polar solvents (e.g., DMF, DMSO) under reflux (80–100°C) with excess ammonia to drive the reaction .

- Acidification: After substitution, the product is treated with hydrochloric acid to form the dihydrochloride salt.

- Purification: Recrystallization from methanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ninhydrin detection) .

- Optimization: Yield improvements may involve phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed using:

- Chromatography: HPLC with UV detection (λ = 210–254 nm) or LC-MS to confirm molecular weight .

- Melting Point Analysis: Compare observed melting range (e.g., 224–226°C) with literature values .

- Chloride Content Verification: Argentometric titration (Mohr method) ensures stoichiometric HCl incorporation .

- Spectroscopy: FT-IR detects primary amine bands (N–H stretch at ~3300 cm⁻¹) and pyrrolidine ring vibrations .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Container: Store in airtight, light-resistant glass vials with PTFE-lined caps to prevent moisture absorption .

- Environment: Use desiccants (silica gel) and maintain under inert gas (N₂ or Ar) to minimize oxidation.

- Temperature: Long-term storage at –20°C in a dark environment .

- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition (e.g., amine oxidation or hydrolysis) .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or databases (PubChem, Reaxys) .

- Isotopic Labeling: Use ¹⁵N-labeled ammonia in synthesis to track amine group behavior in NMR .

- Controlled Degradation Studies: Identify decomposition products via LC-MS to rule out impurities .

Q. What role does this compound play in asymmetric catalysis or ligand design?

Methodological Answer:

- Chiral Scaffold: The pyrrolidine ring serves as a chiral backbone for ligands in enantioselective catalysis (e.g., organocatalysts or metal complexes) .

- Schiff Base Formation: React with carbonyl compounds to form ligands for transition metals (e.g., Cu²⁺ or Pd²⁺) in cross-coupling reactions .

- Pharmacophore Modification: Introduce substituents to the aminomethyl group for structure-activity relationship (SAR) studies in drug discovery .

Q. How can reaction yields be maximized in nucleophilic substitution syntheses?

Methodological Answer:

- Solvent Optimization: Test solvents with high polarity (e.g., DMF vs. DMSO) to enhance nucleophilicity .

- Catalysts: Employ KI or tetrabutylammonium bromide (TBAB) to accelerate substitution kinetics .

- In Situ Monitoring: Use inline FT-IR or Raman spectroscopy to track reagent consumption and adjust conditions dynamically .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert materials (vermiculite) .

- Waste Disposal: Collect aqueous waste in labeled containers for incineration or approved chemical treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.